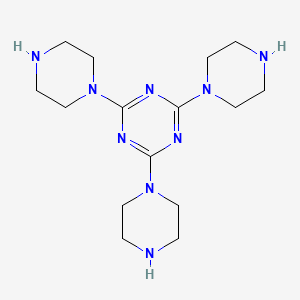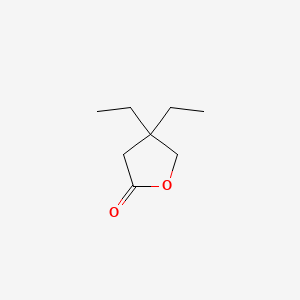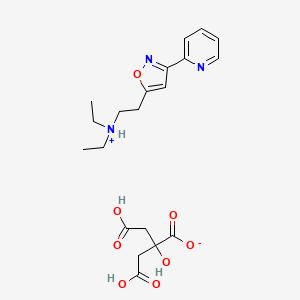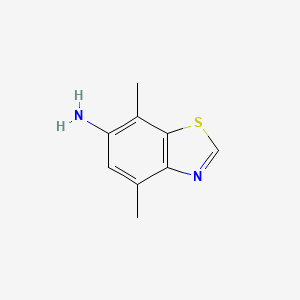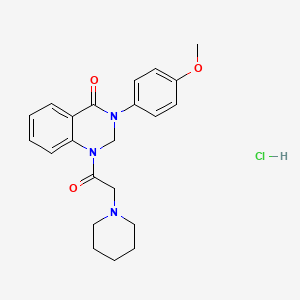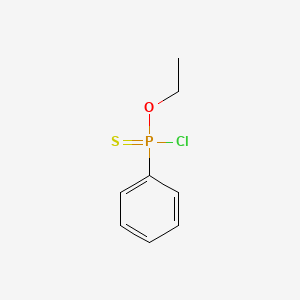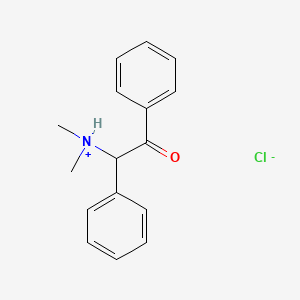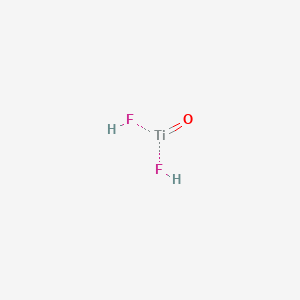
Titanium fluoride oxide (TiF2O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium fluoride oxide (TiF2O) is an inorganic compound that combines the properties of titanium, fluorine, and oxygen. It is known for its unique chemical and physical properties, which make it a subject of interest in various scientific fields. The compound is characterized by its molecular formula TiF2O and a molecular weight of approximately 101.863 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium fluoride oxide can be synthesized through various methods. One common approach involves the fluorination of titanium dioxide (TiO2) using molecular fluorine (F2) or hydrogen fluoride (HF). For instance, the fluorination of anatase TiO2 with molecular fluorine can yield TiF2O . Another method includes the solvothermal synthesis, where titanium precursors are treated with hydrofluoric acid under controlled conditions .
Industrial Production Methods: While specific industrial production methods for titanium fluoride oxide are not extensively documented, the processes likely involve large-scale fluorination reactions similar to those used in laboratory settings. The choice of precursor materials, reaction conditions, and purification steps are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Titanium fluoride oxide undergoes various chemical reactions, including:
Oxidation: TiF2O can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state species.
Substitution: Fluorine atoms in TiF2O can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen or ozone can be used.
Reduction: Reducing agents like hydrogen or metal hydrides are employed.
Substitution: Halogen exchange reactions can be facilitated using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Higher oxidation state compounds of titanium.
Reduction: Lower oxidation state titanium species.
Substitution: Halogenated derivatives of titanium fluoride oxide.
Scientific Research Applications
Titanium fluoride oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which titanium fluoride oxide exerts its effects is largely dependent on its interaction with other molecules and materials. In catalytic applications, TiF2O facilitates reactions by providing active sites for reactants to interact. Its unique electronic structure allows it to participate in redox reactions, making it an effective catalyst. In biomedical applications, its biocompatibility and stability under physiological conditions enable it to interact with biological molecules without causing adverse effects .
Comparison with Similar Compounds
Titanium dioxide (TiO2): A widely studied compound known for its photocatalytic properties.
Titanium oxyfluoride (TiOF2): Shares similarities with TiF2O but differs in its fluorine content and structural properties.
Titanium nitride (TiN): Known for its hardness and use in coatings.
Uniqueness of Titanium Fluoride Oxide: Titanium fluoride oxide stands out due to its unique combination of fluorine and oxygen, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
13537-16-1 |
|---|---|
Molecular Formula |
F2H2OTi |
Molecular Weight |
103.879 g/mol |
IUPAC Name |
oxotitanium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Ti/h2*1H;; |
InChI Key |
ZHLHFHDGXLSFSR-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ti].F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




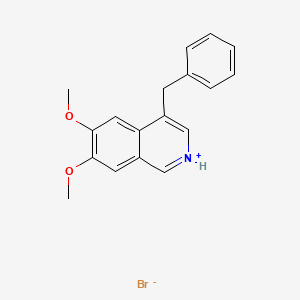
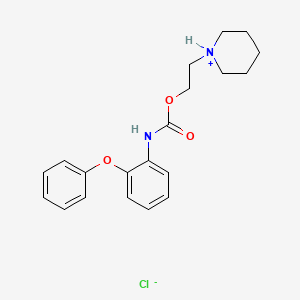
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
